molecular formula C2H5ClHgO B12654497 Mercury, chloro(methoxymethyl)- CAS No. 29018-21-1

Mercury, chloro(methoxymethyl)-

Cat. No.: B12654497
CAS No.: 29018-21-1
M. Wt: 281.10 g/mol
InChI Key: QGUJPNSOAVWXOO-UHFFFAOYSA-M
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Description

Mercury, chloro(methoxymethyl)-, also known as 2-methoxyethylmercury chloride (CAS: 123-88-6), is an organomercury compound with the molecular formula C₃H₇ClHgO and a molecular weight of 295.13 g/mol . Structurally, it consists of a mercury atom bonded to a methoxymethyl group (–CH₂OCH₃) and a chloride ion. This compound has historically been used as a fungicide and preservative in industrial applications due to its biocidal properties . However, like most organomercury compounds, it exhibits significant toxicity, necessitating careful handling and regulated use .

Properties

CAS No.

29018-21-1

Molecular Formula

C2H5ClHgO

Molecular Weight

281.10 g/mol

IUPAC Name

chloro(methoxymethyl)mercury

InChI

InChI=1S/C2H5O.ClH.Hg/c1-3-2;;/h1H2,2H3;1H;/q;;+1/p-1

InChI Key

QGUJPNSOAVWXOO-UHFFFAOYSA-M

Canonical SMILES

COC[Hg]Cl

Origin of Product

United States

Preparation Methods

The synthesis of mercury, chloro(methoxymethyl)- typically involves the reaction of methoxymethyl chloride with mercury(II) chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Mercury, chloro(methoxymethyl)- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, stannous chloride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mercury, chloro(methoxymethyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Research has explored its potential use in studying mercury’s effects on biological systems and its interactions with biomolecules.

    Medicine: While not commonly used in modern medicine, it has historical significance in the study of mercury toxicity and its effects on human health.

    Industry: It is used in the production of certain industrial chemicals and materials

Mechanism of Action

The mechanism of action of mercury, chloro(methoxymethyl)- involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular structures .

Comparison with Similar Compounds

Key Observations :

  • Volatility : Dimethyl mercury is highly volatile and lipophilic, enabling rapid absorption through the skin and lungs . In contrast, Mercury, chloro(methoxymethyl)-, with its polar methoxymethyl group, is less volatile but water-soluble, increasing its environmental mobility .
  • Stability: Mercury(II) chloride complexes (e.g., HgCl₂) form stable chloro complexes in solution, but organomercury compounds like Mercury, chloro(methoxymethyl)- exhibit stability in organic matrices due to covalent Hg–C bonds .

Toxicity Profile

Compound Acute Toxicity (LD₅₀, oral rat) Chronic Effects Environmental Persistence
Mercury, chloro(methoxymethyl)- Not reported Neurotoxicity, renal damage Moderate (hydrolysis-resistant)
Methylmercuric chloride 58 mg/kg Severe neurotoxicity, teratogenicity High (bioaccumulates)
Phenylmercuric acetate 41 mg/kg Immunotoxicity, developmental disorders Moderate (degrades in sunlight)
Dimethyl mercury 50 mg/kg Lethal neurotoxicity, delayed symptom onset High (volatile, persistent)

Key Observations :

  • Toxicity Hierarchy : Methylmercury > Dimethyl mercury > Phenylmercuric acetate ≈ Mercury, chloro(methoxymethyl)- . Alkyl mercury compounds (e.g., methyl, ethyl) are more toxic than aryl or alkoxy derivatives due to their ability to cross the blood-brain barrier .
  • Mechanism: Mercury, chloro(methoxymethyl)- disrupts sulfhydryl (–SH) groups in proteins and enzymes, similar to other organomercurials, but its methoxy group may reduce lipid solubility compared to methylmercury .

Key Observations :

  • Methylmercury remains a critical environmental contaminant, notably in aquatic food chains .

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